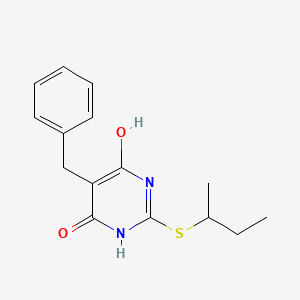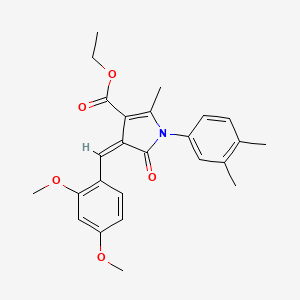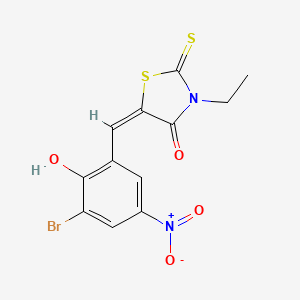![molecular formula C18H18BrN5O2 B5027761 1-(3-bromophenyl)-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5027761.png)
1-(3-bromophenyl)-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-bromophenyl)-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as BPP-2a and has been found to have a variety of biochemical and physiological effects.
科学研究应用
BPP-2a has been studied for its potential applications in a variety of scientific fields. It has been found to have activity as a dopamine D2 receptor antagonist, making it a potential candidate for the treatment of schizophrenia and other psychiatric disorders. BPP-2a has also been shown to have antitumor activity, making it a potential candidate for cancer treatment. Additionally, BPP-2a has been studied for its potential use as a tool compound in neuroscience research.
作用机制
BPP-2a acts as a selective dopamine D2 receptor antagonist, blocking the activity of dopamine at these receptors. This leads to a decrease in dopamine signaling in the brain, which can have a variety of effects depending on the specific brain regions affected. In cancer cells, BPP-2a has been shown to inhibit the activity of the protein Hsp90, leading to cell death.
Biochemical and Physiological Effects:
BPP-2a has a variety of biochemical and physiological effects. As a dopamine D2 receptor antagonist, it can affect dopamine signaling in the brain, which can lead to changes in behavior and mood. In cancer cells, BPP-2a can lead to cell death by inhibiting the activity of Hsp90. Additionally, BPP-2a has been shown to have effects on the immune system, potentially making it a candidate for immunotherapy.
实验室实验的优点和局限性
BPP-2a has several advantages for use in lab experiments. It is a highly pure and reliable compound that can be synthesized in large quantities. Additionally, it has been extensively studied for its potential applications in scientific research. However, there are also limitations to its use. BPP-2a is a relatively complex compound that may require specialized equipment and expertise for its synthesis and handling. Additionally, its effects on dopamine signaling in the brain can be complex and may require careful experimental design to fully understand.
未来方向
There are many potential future directions for research on BPP-2a. One area of interest is the potential use of BPP-2a as a tool compound in neuroscience research. Its selective activity as a dopamine D2 receptor antagonist could be used to study the role of dopamine signaling in the brain. Additionally, further research is needed to fully understand the antitumor activity of BPP-2a and its potential as a cancer treatment. Finally, there is potential for the development of new compounds based on the structure of BPP-2a that could have improved activity and selectivity.
合成方法
The synthesis of BPP-2a involves the reaction of 3-bromophenylacetic acid with 1-(2-pyrimidinyl)piperazine in the presence of triethylamine and N,N-dimethylformamide. The resulting intermediate is then reacted with 2,5-dimethylpyrrole-1,4-dione to produce BPP-2a. The synthesis of BPP-2a has been optimized for high yield and purity, making it a reliable compound for scientific research.
属性
IUPAC Name |
1-(3-bromophenyl)-3-(4-pyrimidin-2-ylpiperazin-1-yl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrN5O2/c19-13-3-1-4-14(11-13)24-16(25)12-15(17(24)26)22-7-9-23(10-8-22)18-20-5-2-6-21-18/h1-6,11,15H,7-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPSXSNVBQFSBIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2CC(=O)N(C2=O)C3=CC(=CC=C3)Br)C4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-2-isopropyl-1-methyl-1H-3,1-benzimidazol-3-ium iodide](/img/structure/B5027698.png)


![2-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,3-benzothiazol-2-yl]thio}-N-(4-methoxy-2-nitrophenyl)acetamide](/img/structure/B5027715.png)

![4-{3-[(3,4-dimethylphenyl)amino]-1-piperidinyl}-4-oxo-1-phenyl-1-butanone](/img/structure/B5027725.png)
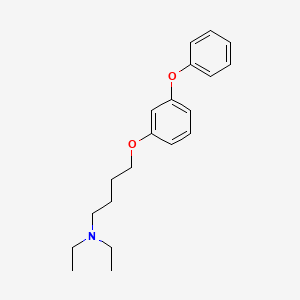
![1-[1-(2-naphthylmethyl)-1H-benzimidazol-2-yl]ethanol](/img/structure/B5027738.png)
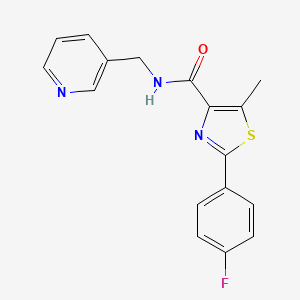
![5-[(4-chloro-2-methoxyphenoxy)methyl]-N-methyl-N-(tetrahydro-2H-pyran-2-ylmethyl)-3-isoxazolecarboxamide](/img/structure/B5027770.png)
